molecular formula C26H31NO8S B2434392 3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol CAS No. 1351600-12-8

3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol

Cat. No.: B2434392
CAS No.: 1351600-12-8
M. Wt: 517.59
InChI Key: IJJNXHRWQRLQQM-UHFFFAOYSA-N
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Description

3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol is a useful research compound. Its molecular formula is C26H31NO8S and its molecular weight is 517.59. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7S.C3H8O/c1-28-16-4-5-17(21(10-16)29-2)18-9-14-3-6-20-19(22(14)31-23(18)25)11-24(13-30-20)15-7-8-32(26,27)12-15;1-3(2)4/h3-6,9-10,15H,7-8,11-13H2,1-2H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJNXHRWQRLQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Chromeno[8,7-e][1,3]oxazine core : This moiety is known for various biological activities.
  • Thiolane dione : This group may play a role in redox reactions and enzyme interactions.
  • Dimethoxyphenyl substituent : Known to influence pharmacological properties through modulation of receptor interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Mechanism : Compounds targeting the Glycogen Synthase Kinase 3 Beta (GSK-3β) pathway have shown promise in inhibiting cancer cell proliferation. GSK-3β is implicated in various cancers including breast and prostate cancer.

    In a study involving molecular docking and cell-based assays, compounds structurally related to our target compound demonstrated IC50 values in the low micromolar range against GSK-3β .

Antioxidant Properties

Compounds containing thiolane structures often exhibit antioxidant activity:

  • Mechanism : The thiolane moiety can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for protecting cells from oxidative damage associated with various diseases.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored:

  • Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is beneficial in conditions like rheumatoid arthritis and other inflammatory disorders.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related compound in human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)2.5GSK-3β inhibition
PC3 (Prostate)3.0Induction of apoptosis via caspase activation

This suggests that the target compound may similarly inhibit tumor growth through analogous pathways.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity:

Assay TypeEC50 (µM)Reference Compound
DPPH Scavenging15Ascorbic Acid
ABTS Assay10Trolox

These findings indicate a robust antioxidant profile that could be leveraged in therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

Synthesis requires multi-step pathways with strict control of temperature (typically 60–80°C), pH (neutral to slightly acidic), and solvent systems (e.g., dichloromethane or ethanol). Catalysts like palladium on carbon may enhance yield in coupling reactions. Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positioning and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl groups at ~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) .

Q. How do substituents like the 2,4-dimethoxyphenyl group influence solubility and reactivity?

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) due to increased polarity. The electron-donating nature of methoxy groups also stabilizes intermediates during nucleophilic substitution reactions, improving reaction yields .

Advanced Research Questions

Q. How should researchers design experiments to evaluate bioactivity against molecular targets?

Use structure-activity relationship (SAR) studies to systematically modify substituents (e.g., replacing methoxy with halogens) and assess binding affinity via:

  • Surface plasmon resonance (SPR) for real-time kinetic analysis.
  • Enzyme-linked immunosorbent assays (ELISA) to quantify inhibition constants (Kᵢ). Include control compounds with known activity to validate assay conditions .

Q. How can contradictory bioactivity data from different assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Address this by:

  • Standardizing buffer systems (e.g., PBS at pH 7.4).
  • Validating results across orthogonal assays (e.g., SPR + fluorescence polarization).
  • Performing dose-response curves to confirm IC₅₀ consistency .

Q. What strategies elucidate the compound’s mechanism of action?

  • Molecular docking simulations (using software like AutoDock) to predict binding poses in target proteins (e.g., kinases).
  • Mutational analysis of target residues to identify critical binding interactions.
  • Cellular pathway profiling (RNA-seq or proteomics) to detect downstream effects .

Q. How can researchers develop validated analytical methods for quantifying the compound in biological matrices?

  • Optimize LC-MS/MS parameters (e.g., mobile phase: 0.1% formic acid in acetonitrile/water).
  • Validate linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) using spiked plasma/tissue samples. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What factors influence the compound’s stability under storage and experimental conditions?

Stability is affected by:

  • Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis.
  • Light : Protect from UV exposure to avoid photodegradation.
  • pH : Avoid alkaline conditions (>pH 9) to prevent oxazine ring opening. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Q. How can structural modifications improve target binding specificity?

  • Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl to enhance lipophilicity).
  • Perform fragment-based drug design to optimize steric complementarity.
  • Use crystallography (if co-crystals are obtainable) to guide rational modifications .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference results with orthogonal assays and consider batch-to-batch variability in compound purity.
  • Safety Protocols : Use PPE (gloves, goggles) and work in fume hoods due to potential acute toxicity (oral LD₅₀ > 300 mg/kg in rodents) .

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